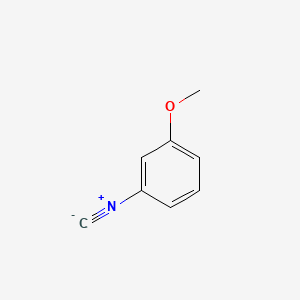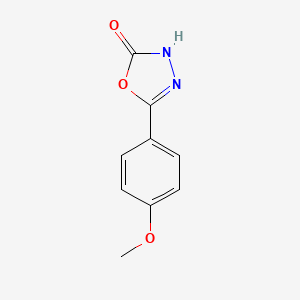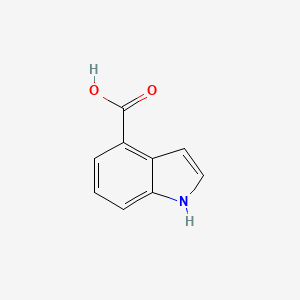
Indole-4-carboxylic acid
概要
説明
Indole-4-carboxylic acid is a reagent used in chemical synthesis . It has been used in the synthesis of histamine H3 antagonists, hydroxamic acids inhibitors, HIV protease inhibitors, and SARS-CoV 3CL proinhibitors . Its molecular formula is C9H7NO2 and its molecular weight is 161.16 .
Synthesis Analysis
Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology . The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in MeOH gave the corresponding tricyclic indole in a good yield .Molecular Structure Analysis
The in-plane orientation of the acid group defines the two lowest energy rotamers of this compound .Chemical Reactions Analysis
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . Indole-4-carboxamides are cleaved by an intracellular amidase of Mycobacterium liberating 4-aminoindole that is subsequently converted into toxic 4-amino-L-tryptophan by tryptophan synthase .Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 213-214 °C (lit.) . The in-plane orientation of the acid group defines the two lowest energy rotamers of this compound .科学的研究の応用
Synthesis and Chemical Properties:
- Indole-2-carboxylic acid, a related compound, is valuable for synthesizing pharmaceutically active agents. Researchers have developed various methods for its synthesis, focusing on environmental concerns and practical applications (Jiang et al., 2017).
- The hydroxyindole-3-carboxylic acids, starting from benzyloxyindoles, have been synthesized, shedding light on the metabolism of indole compounds in plants and animals (Marchelli et al., 1969).
- Indole-N-carboxylic acids and indole-N-carboxamides are crucial in organic synthesis, particularly in multicomponent reactions and C-H functionalization of indoles (Zeng et al., 2020).
Biological and Medicinal Applications:
- Indole-2-carboxylic acid derivatives have shown considerable attention for therapeutic applications. Their antibacterial and antifungal activities have been explored, comparing them with standard drugs like Ampicillin and Nystatin (Raju et al., 2015).
- Tryptophan derivatives, including methyl indole-4-carboxylate, are used as biological probes. Their fluorescent properties make them suitable for studying local protein environments (Huang et al., 2018).
- 3-Acylindole-2-carboxylic acid derivatives have been evaluated as inhibitors of cytosolic phospholipase A2, showing potential for enzyme inhibition (Lehr, 1997).
Electrochemical Applications:
- The effects of carboxylic substituent position on electrodeposition, morphology, and capacitance properties of polyindole derivatives were investigated. This study highlights the impact of the substituent position on the electrochemical properties of these polymer nanowires (Ma et al., 2015).
作用機序
Target of Action
Indole-4-carboxylic acid, like other indole derivatives, has been found to interact with multiple targets in the body . It has been used in the synthesis of histamine H3 antagonists , inhibitors of human reticulocyte 15-lipoxygenase-1 , and inhibitors of Gli1-mediated transcription in the Hedgehog pathway . These targets play crucial roles in various biological processes, including inflammation, lipid metabolism, and cell growth and differentiation .
Mode of Action
This compound interacts with its targets by binding to them, which can lead to changes in their function . For instance, as a histamine H3 antagonist, it can block the action of histamine, a compound involved in local immune responses and regulating physiological function in the gut . As an inhibitor of 15-lipoxygenase-1, it can prevent the enzyme from metabolizing certain types of fatty acids .
Biochemical Pathways
This compound is part of the broader class of indole compounds, which are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . These compounds can affect various biochemical pathways. For instance, they can influence the Trp-Indole pathway, the Trp-IPyA-ILA-IA-IPA pathway, and the Trp-IAA-Skatole or IAld pathway .
Pharmacokinetics
Like other indole derivatives, it is likely to have high lipophilicity , which could facilitate its diffusion through lipid-rich biological membranes and impact its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action depend on its specific targets and the pathways it affects. For example, as a histamine H3 antagonist, it could potentially reduce inflammation . As an inhibitor of 15-lipoxygenase-1, it could affect lipid metabolism and have implications for conditions like atherosclerosis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence and composition of intestinal microorganisms, which play a role in the metabolism of tryptophan to indole compounds , could impact the production and effects of this compound. Additionally, factors like pH and temperature could potentially affect its stability and activity.
Safety and Hazards
将来の方向性
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
特性
IUPAC Name |
1H-indole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-9(12)7-2-1-3-8-6(7)4-5-10-8/h1-5,10H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGHUJUFCRFUSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60344230 | |
| Record name | Indole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60344230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2124-55-2 | |
| Record name | Indole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60344230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Indole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)(methyl)amino]phenol](/img/structure/B1349043.png)
![(4-Cyclohexyl-5-furan-2-yl-4h-[1,2,4]triazol-3-yl-sulfanyl)acetic acid](/img/structure/B1349047.png)
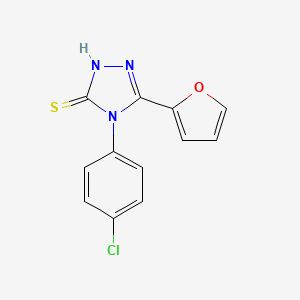


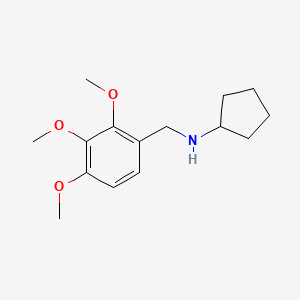
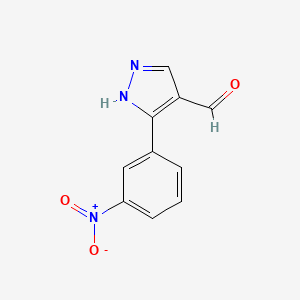
![({[Benzyl(thien-2-ylmethyl)amino]-carbonothioyl}amino)acetic acid](/img/structure/B1349064.png)



